5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific reaction conditions, such as the choice of acid and temperature, can vary depending on the desired yield and purity of the final product.
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
CAS No. |
387343-41-1 |
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Molecular Formula |
C14H9ClN2O |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
5-chloro-3-(pyridin-4-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C14H9ClN2O/c15-10-1-2-13-11(8-10)12(14(18)17-13)7-9-3-5-16-6-4-9/h1-8H,(H,17,18) |
InChI Key |
PZNDZVFTFDKLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC3=CC=NC=C3)C(=O)N2 |
Origin of Product |
United States |
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